molecular formula C8H8F3NO3S B2916650 5-Methyl-2-(trifluoromethoxy)benzenesulfonamide CAS No. 1261683-36-6

5-Methyl-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2916650
CAS No.: 1261683-36-6
M. Wt: 255.21
InChI Key: HNLZBJUMEALPAO-UHFFFAOYSA-N
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Description

5-Methyl-2-(trifluoromethoxy)benzenesulfonamide is a chemical compound with the molecular formula C8H8F3NO3S and a molecular weight of 255.21 g/mol . It is characterized by the presence of a trifluoromethoxy group and a sulfonamide group attached to a methyl-substituted benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.

Chemical Reactions Analysis

5-Methyl-2-(trifluoromethoxy)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

5-Methyl-2-(trifluoromethoxy)benzenesulfonamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, while the sulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 5-Methyl-2-(trifluoromethoxy)benzenesulfonamide include other trifluoromethoxy-substituted benzenesulfonamides and methyl-substituted benzenesulfonamides. Compared to these compounds, this compound is unique due to the specific combination of the trifluoromethoxy and sulfonamide groups, which confer distinct chemical and biological properties. Some similar compounds include:

Properties

IUPAC Name

5-methyl-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO3S/c1-5-2-3-6(15-8(9,10)11)7(4-5)16(12,13)14/h2-4H,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLZBJUMEALPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)(F)F)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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